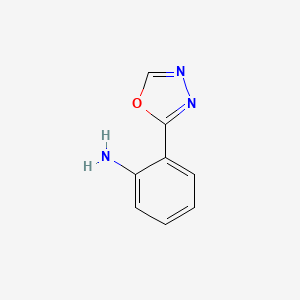

2-(1,3,4-Oxadiazol-2-yl)aniline

Vue d'ensemble

Description

2-(1,3,4-Oxadiazol-2-yl)aniline is a heterocyclic compound that features an oxadiazole ring fused to an aniline moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable compound for research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(1,3,4-Oxadiazol-2-yl)aniline involves the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature. This reaction proceeds smoothly to afford the desired product in high yield . The structure of the compound is confirmed using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Another method involves a copper-catalyzed domino protocol, which integrates consecutive condensation, base-promoted ring-opening, and key copper-catalyzed decarboxylative coupling for intramolecular C–O bond formation . This method utilizes simple and readily available isatins and hydrazides as starting materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,3,4-Oxadiazol-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The aniline moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aniline moiety.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The 1,3,4-oxadiazole scaffold, which includes 2-(1,3,4-oxadiazol-2-yl)aniline, has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown promising results against CNS and renal cancers with growth inhibition percentages exceeding 90% in certain studies . The mechanism of action often involves the inhibition of specific cellular pathways critical to cancer cell survival.

Antimicrobial Properties

The antimicrobial potential of 1,3,4-oxadiazole derivatives is well-documented. Compounds containing the oxadiazole moiety have demonstrated significant activity against a range of bacteria and fungi. For example, various synthesized derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This makes them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound derivatives. Some compounds have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. In vivo studies have shown that these compounds can reduce inflammation effectively while exhibiting a favorable safety profile compared to traditional anti-inflammatory drugs like celecoxib .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The electronic properties of 1,3,4-oxadiazole derivatives make them suitable for applications in optoelectronics. Specifically, compounds like this compound can be utilized in the fabrication of organic light-emitting diodes due to their ability to facilitate electron transfer and emit light efficiently . The incorporation of oxadiazole units into OLED materials has been shown to enhance device performance significantly.

Conductive Polymers

Research has indicated that incorporating oxadiazole derivatives into polymer matrices can improve the electrical conductivity of these materials. This property is particularly useful in developing advanced materials for sensors and other electronic devices .

Agricultural Chemistry

Pesticides and Herbicides

The biological activity of 1,3,4-oxadiazoles extends to agricultural applications as well. Compounds derived from this scaffold have been explored as potential pesticides due to their efficacy against various pests and pathogens affecting crops. They exhibit both fungicidal and insecticidal properties, making them valuable in integrated pest management strategies .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. For instance, in its role as an anti-cancer agent, the compound may inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the suppression of cancer cell proliferation . Additionally, it may interfere with signaling pathways like the NF-kB pathway, which is involved in inflammation and cancer progression.

Comparaison Avec Des Composés Similaires

2-(1,3,4-Oxadiazol-2-yl)aniline can be compared with other oxadiazole derivatives, such as:

2-(1,2,4-Oxadiazol-5-yl)aniline: This compound has a different position of nitrogen atoms in the oxadiazole ring, leading to variations in chemical reactivity and biological activity.

1,2,4-Oxadiazole-derived compounds: These compounds are known for their diverse applications in medicinal chemistry, including as enzyme inhibitors and antimicrobial agents.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and versatile chemical reactivity.

Activité Biologique

2-(1,3,4-Oxadiazol-2-yl)aniline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound derivatives can be achieved through various methods. One notable approach is the intramolecular decarboxylative coupling reaction , which utilizes readily available isatins and hydrazides. This method has been shown to yield moderate to good results in terms of product yield and purity . Additionally, a one-pot domino synthesis involving molecular iodine has been developed, emphasizing an environmentally friendly protocol that avoids transition metals .

Biological Activity

The biological activity of this compound and its derivatives encompasses a wide range of pharmacological effects:

1. Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, several derivatives have been screened for their cytotoxic effects against various cancer cell lines. Notably:

- Some compounds demonstrated IC50 values as low as against prostate cancer cells (PC-3), indicating potent anticancer activity .

- A study reported that certain oxadiazole derivatives showed up to 96.86% growth inhibition against CNS cancer cell lines .

2. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

- It has shown potent inhibition against human carbonic anhydrase isoforms (hCA I, II, IV, XII), with KIs ranging from to .

- Additionally, a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides were identified as selective inhibitors of monoamine oxidase-B (MAO-B), with one compound exhibiting an IC50 value of .

3. Antimicrobial Activity

The antimicrobial potential of oxadiazoles has been documented extensively:

- Derivatives have shown efficacy against various bacterial strains and fungi . Their structure allows for interactions with microbial enzymes or cell membranes.

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives in specific applications:

Case Study 1: Anticancer Screening

A comprehensive screening conducted by the National Cancer Institute evaluated multiple oxadiazole derivatives against a panel of cancer cell lines including leukemia and breast cancer. The results indicated that certain compounds exhibited significant cytotoxicity with growth inhibition percentages exceeding 90% in sensitive cell lines .

Case Study 2: Enzyme Inhibition Mechanism

In-depth enzymatic studies revealed that the binding affinity of this compound derivatives towards carbonic anhydrase was attributed to specific interactions within the active site of the enzyme. Molecular docking studies provided insights into these interactions, suggesting potential pathways for drug design targeting hCA .

Propriétés

IUPAC Name |

2-(1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBNRVLITCYWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539876 | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-05-0 | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.